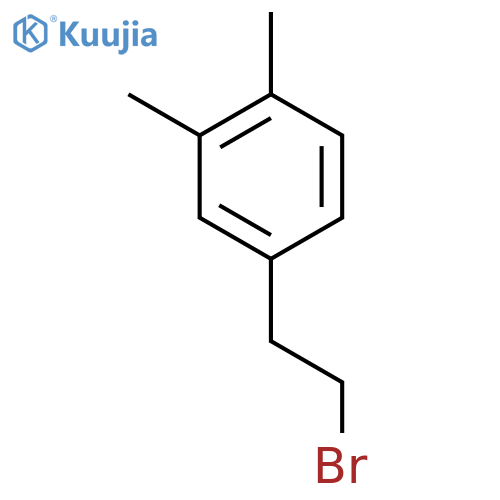Cas no 103323-56-4 (4-(2-bromoethyl)-1,2-dimethylbenzene)

103323-56-4 structure
商品名:4-(2-bromoethyl)-1,2-dimethylbenzene
4-(2-bromoethyl)-1,2-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromoethyl)-1,2-dimethylbenzene
- 2-(3',4'-dimethylphenyl)ethyl bromide
- Benzene, 4-(2-bromoethyl)-1,2-dimethyl-
- 3,4-dimethylphenethyl bromide
- 1-Bromo-2-(3,4-dimethylphenyl)ethane
- 3,4-dimethyl-phenethyl bromide
- SureCN4074762
- ACMC-20m66q
- 2-(3,4-Dimethylphenyl)ethyl bromide
- CTK0D8620
- AKOS011895487
- 3,4-Dimethyl-phenaethylbromid
- 2-(3',4'-dimethylphenyl)ethyl bromide; Benzene, 4-(2-bromoethyl)-1,2-dimethyl-; 3,4-dimethylphenethyl bromide; 1-Bromo-2-(3,4-dimethylphenyl)ethane; 3,4-dimethyl-phenethyl bromide; SureCN4074762; ACMC-20m66q; 2-(3,4-Dimethylphenyl)ethyl bromide; CTK0D8620; AKOS011895487; 3,4-Dimethyl-phenaethylbromid;
- CS-0280919
- EN300-1913050
- NXNNJSPCPKSLRT-UHFFFAOYSA-N
- DTXSID50626350
- SCHEMBL4074762
- 103323-56-4
-
- インチ: InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6H2,1-2H3
- InChIKey: NXNNJSPCPKSLRT-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)CCBr)C
計算された属性
- せいみつぶんしりょう: 212.02009
- どういたいしつりょう: 212.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 0
4-(2-bromoethyl)-1,2-dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913050-0.25g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1913050-0.05g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1913050-10.0g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1913050-1.0g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1913050-5.0g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1913050-0.1g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1913050-10g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1913050-0.5g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1913050-5g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1913050-2.5g |
4-(2-bromoethyl)-1,2-dimethylbenzene |
103323-56-4 | 2.5g |
$1370.0 | 2023-09-17 |
4-(2-bromoethyl)-1,2-dimethylbenzene 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
103323-56-4 (4-(2-bromoethyl)-1,2-dimethylbenzene) 関連製品
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
